4,4-Diphenylpiperidine hydrochloride
Overview
Description
4,4-Diphenylpiperidine hydrochloride is a chemical compound with the molecular formula C17H19N·HCl. It is a white to off-white crystalline powder widely used in organic synthesis and catalysis. The compound belongs to the piperidine class, which is known for its significant role in medicinal chemistry due to its diverse biological activities .
Scientific Research Applications
4,4-Diphenylpiperidine hydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Future Directions
Piperidines, including 4,4-Diphenylpiperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 4,4-diphenylpiperidine hydrochloride, have been associated with the inhibition of dipeptidyl peptidase-4 (dpp-4) . DPP-4 is an enzyme that cleaves proteins containing a position 2 alanine or proline .
Mode of Action
It is known that dpp-4 inhibitors, like this compound, prevent the enzyme from removing the two n-terminal amino acids of glucagon-like peptide-1 (glp-1), thereby preserving the biological actions of glp-1 .
Biochemical Pathways
It is known that dpp-4 inhibitors, like this compound, increase the concentrations of active glp-1, which affects several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Pharmacokinetics
It is known that the compound is a solid with a molecular weight of 27380 and a melting point of >300° C (dec) .
Result of Action
It is known that piperidine derivatives, like this compound, have shown activity against different viruses .
Action Environment
Biochemical Analysis
Biochemical Properties
4,4-Diphenylpiperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target biomolecules, affecting their function . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm . Understanding these dosage effects is essential for optimizing its use in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to alterations in the overall metabolic profile of cells, affecting processes such as energy production and biosynthesis . The compound’s role in these pathways highlights its potential as a tool for studying cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s biological effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenylpiperidine hydrochloride typically involves the reaction of a 4-aryl-4-hydroxypiperidine compound with an aromatic hydrocarbon, such as benzene, in the presence of a Friedel-Crafts-type catalyst . This method is advantageous due to its efficiency in producing the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Diphenylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, ketones, carboxylic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 1-(Lower alkyl)-4,4-diphenylpiperidines
- 1-(Lower alkyl)-4-phenyl-4-tolylpiperidines
- 4-Phenylpiperidine derivatives
Uniqueness
4,4-Diphenylpiperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Compared to other similar compounds, it exhibits superior central nervous system stimulant activity and is more effective in certain therapeutic applications .
Properties
IUPAC Name |
4,4-diphenylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16;/h1-10,18H,11-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBVKKWTZYRNHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213053 | |
Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63675-71-8 | |
Record name | Piperidine, 4,4-diphenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63675-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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